molecular formula C11H22N2O4 B3117843 Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate CAS No. 227751-84-0

Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Cat. No. B3117843
M. Wt: 246.3 g/mol
InChI Key: CRDBABWMOLDZLV-UHFFFAOYSA-N
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Patent
US09040703B2

Procedure details

While under an atmosphere of argon, a room temperature solution of 4-(tert-butoxycarbonylamino) butanoic acid (20 g, 0.098 mol) in dichloromethane (280 mL, 0.35 M) was treated with CDI (17.6 g, 0.108 mol). After 1.5 hr, O,N-dimethylhydroxylamine hydrochloride (10.6 g; 0.108 mol) was added, and the resulting solution was stirred overnight. The mixture was added to a separatory funnel, diluted with dichloromethane (220 mL) and washed successively with 2 M HCl (2×), 1 M NaOH and sat'd aq sodium chloride, dried over MgSO4, filtered and concentrated to give tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate (23.8 g, 98%). ESI MS found for C11H22N2O4 m/z [269.4 (M+Na+)].
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[CH3:28][O:29][NH:30][CH3:31]>ClCCl>[CH3:28][O:29][N:30]([CH3:31])[C:12](=[O:14])[CH2:11][CH2:10][CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCC(=O)O
Name
Quantity
17.6 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
280 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
Cl.CONC
Step Three
Name
Quantity
220 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added to a separatory funnel
WASH
Type
WASH
Details
washed successively with 2 M HCl (2×), 1 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(CCCNC(OC(C)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.